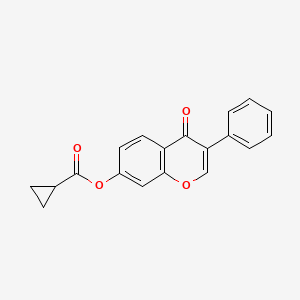
4-oxo-3-phenyl-4H-chromen-7-yl cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-oxo-3-phenyl-4H-chromen-7-yl cyclopropanecarboxylate” is a chemical compound with the linear formula C17H12O4 . It has a molecular weight of 280.283 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C17H12O4 . The CAS Number is 13020-22-9 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 280.283 . The compound has a linear formula of C17H12O4 .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
The synthesis and chemical properties of 4-oxo-3-phenyl-4H-chromen-7-yl cyclopropanecarboxylate derivatives have been extensively studied. Researchers have developed novel synthetic routes to create chromene derivatives with potential applications in medicinal chemistry and material science.
- Novel Annulations and Cyclopropane Cleavage : The oxidative ring opening of cyclopropanes leads to the formation of oxepane derivatives or dihydrobenzofurans, showcasing the versatility of cyclopropane-containing chromenes in synthetic chemistry (Nevado, Ferrer, & Echavarren, 2004).
- Antioxidant and Antibacterial Agents : Chromene derivatives synthesized through one-pot reactions have shown good antioxidant activity and efficacy against bacterial strains, indicating their potential in developing new therapeutic agents (Subbareddy & Sumathi, 2017).
Pharmacological Activities
The pharmacological exploration of chromene derivatives extends to evaluating their potential as anticancer, antibacterial, and antioxidant agents. These studies contribute to the development of new drugs with improved efficacy and lesser side effects.
- Antibacterial Effects : Synthesized derivatives of 4-hydroxy-chromen-2-one have demonstrated high levels of bacteriostatic and bactericidal activity, emphasizing the role of chromene compounds in combating bacterial infections (Behrami & Dobroshi, 2019).
- Anticancer Activities : Indole-coumarin hybrids, incorporating chromen-2-one moieties, have been synthesized and evaluated for their anticancer activities. These compounds have shown promising results in cytotoxicity studies, particularly against breast adenocarcinoma cells (Kamath et al., 2015).
Material Science Applications
Chromene derivatives have also found applications in material science, particularly in the development of novel polymers and semiconducting materials.
- Polymer Synthesis : The ring-opening metathesis polymerization of cyclobutenes, including chromene derivatives, has led to the synthesis of polybutadienes with protic functionalities, showcasing the utility of chromene compounds in creating functional materials (Perrott & Novak, 1996).
- Semiconducting Materials : Chromen-2-one functionalized non-fullerene acceptors have been synthesized and characterized for use in bulk-heterojunction solar cells, demonstrating the potential of chromene derivatives in enhancing the efficiency of organic solar cells (Rao et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-oxo-3-phenylchromen-7-yl) cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4/c20-18-15-9-8-14(23-19(21)13-6-7-13)10-17(15)22-11-16(18)12-4-2-1-3-5-12/h1-5,8-11,13H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXAOVSDYQLGGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
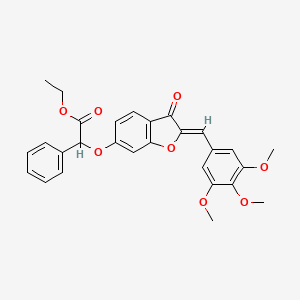

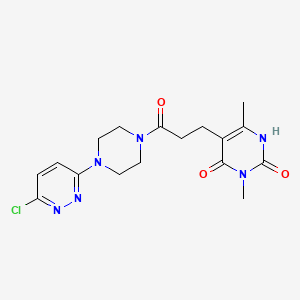
![2-bromo-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2658392.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2658395.png)
![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine](/img/structure/B2658396.png)

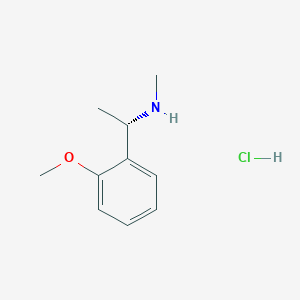
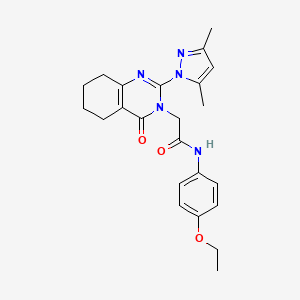
![3-(2-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2658402.png)
![8-((3-Chloro-4-methoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2658403.png)
![Tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate](/img/structure/B2658405.png)
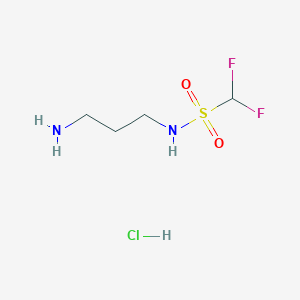
![2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B2658408.png)
